D-3-Thiolnorvaline
Description
D-3-Thiolnorvaline is a modified amino acid derivative characterized by a thiol (-SH) group at the third carbon position of a norvaline backbone. Norvaline itself is a non-proteinogenic branched-chain amino acid analog of valine. The incorporation of a thiol group in this compound likely enhances its reactivity, particularly in redox interactions or enzymatic modulation, though specific biological roles remain understudied in the provided evidence. Structural analogs of this compound are rare in the literature reviewed, necessitating comparisons with other sulfur-containing or structurally related molecules.
Properties
Molecular Weight |
147.2 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Below is a detailed analysis:
Structural and Functional Group Comparisons
Key Observations :
- Thiol vs. Thiophene/Thiazole: this compound’s aliphatic thiol group contrasts with sulfur in thiophene (aromatic) or thiazole (heterocyclic) rings. The free -SH group confers higher redox reactivity (e.g., disulfide bond formation) compared to stabilized sulfur in heterocycles .
- Norvaline Backbone: Unlike thiophene or thiazole derivatives, this compound’s amino acid structure may enable interactions with enzymatic active sites, similar to proteinogenic amino acids.
Physicochemical and Pharmacological Properties
Critical Differences :
- Thiolnorvaline’s instability under oxidative conditions contrasts with thiophene derivatives’ aromatic stability, limiting its utility in drug formulations without protective modifications.
- Unlike thiamine, which is essential in energy metabolism, this compound’s non-proteinogenic structure suggests niche applications, such as in synthetic biology or enzyme studies.
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